Ethyl 2-((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
Description
Ethyl 2-((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 5-methylisoxazole-3-carboxamido group at position 5 and an ethyl propanoate ester-linked thioether at position 2. This structure combines pharmacophoric motifs (thiadiazole, isoxazole, and ester) associated with diverse biological activities, including antimicrobial and antifungal properties.
Properties
IUPAC Name |
ethyl 2-[[5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c1-4-19-10(18)7(3)21-12-15-14-11(22-12)13-9(17)8-5-6(2)20-16-8/h5,7H,4H2,1-3H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNYESWKRBODRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=NOC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The ethyl propanoate ester in the target compound mirrors the ester linkage in ’s derivative, which may improve membrane permeability compared to acetamide-terminated analogs (e.g., 5e, 5g) .
- Higher yields (e.g., 88% for 5h) are associated with bulkier aromatic thioether groups, suggesting steric or electronic factors influence synthetic efficiency .
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